6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid
Description
Properties
IUPAC Name |
6-[3,5-bis(trifluoromethyl)phenyl]-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F6O3/c15-13(16,17)9-5-8(6-10(7-9)14(18,19)20)11(21)3-1-2-4-12(22)23/h5-7H,1-4H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLTQBOLQPLHJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645269 | |
| Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898788-10-8 | |
| Record name | 6-[3,5-Bis(trifluoromethyl)phenyl]-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid typically involves the introduction of the trifluoromethyl groups through radical trifluoromethylation. This process can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions. The reaction often requires a catalyst, such as a transition metal complex, to facilitate the formation of the trifluoromethyl radical .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under basic or acidic conditions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a versatile building block in the synthesis of complex molecules, especially those containing trifluoromethyl groups. These groups are valuable in pharmaceuticals and agrochemicals due to their ability to modify biological activity and improve pharmacokinetic properties.
-
Chemical Reactions : It can undergo various chemical transformations, including:
- Oxidation : Converting the ketone group into carboxylic acids.
- Reduction : Transforming the ketone into alcohols.
- Substitution : The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to diverse derivatives.
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Ketone to carboxylic acid | Potassium permanganate, Chromium trioxide |
| Reduction | Ketone to alcohol | Lithium aluminum hydride, Sodium borohydride |
| Substitution | Nucleophilic substitution | Amines, Thiols |
Biology
- Biological Activity : Research indicates that 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid may exhibit enzyme inhibition and receptor binding capabilities. Its trifluoromethyl groups enhance its interaction with biological molecules.
- Potential Therapeutic Uses : The compound is being investigated for its potential in drug development, particularly in creating new therapeutics with improved efficacy against various diseases. Preliminary studies suggest antimicrobial properties due to its ability to disrupt microbial membranes and induce oxidative stress.
Antimicrobial Efficacy Study
A study conducted on the antimicrobial effects of this compound demonstrated significant inhibition of bacterial growth. The mechanism involved:
- Enzyme Inhibition : Targeting enzymes critical for bacterial cell wall synthesis.
- Membrane Disruption : Increasing permeability of microbial membranes leading to cell lysis.
Pharmacological Investigations
Research has explored the compound's role in modulating biochemical pathways relevant to inflammation and microbial resistance. The findings suggest that it could be an effective candidate for developing new anti-inflammatory drugs or antibiotics.
Industrial Applications
The unique properties of this compound make it useful in various industrial applications:
- Material Production : It is utilized in creating materials with enhanced thermal stability and resistance to degradation.
- Agrochemicals : Its chemical structure allows it to be adapted for use in agricultural chemicals that require specific reactivity profiles.
Mechanism of Action
The mechanism of action of 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid involves its interaction with molecular targets through the trifluoromethyl groups. These groups can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Findings:
- Electron-Donating vs. Electron-Withdrawing Groups :
Methoxy and hydroxy substituents (e.g., 2,5-dimethoxyphenyl) enhance solubility but reduce metabolic stability compared to trifluoromethyl or fluoro groups . - Synthetic Accessibility: Friedel-Crafts acylation is a common method for aryl-substituted analogs, yielding ~60% for dimethoxy derivatives .
- Natural vs.
Table 2: Physicochemical and Functional Comparisons
Key Findings:
- Lipophilicity :
Fluorinated and trifluoromethylated analogs exhibit higher lipophilicity, favoring membrane permeability and drug delivery . - Metabolic Pathways: 6-Oxohexanoic acid derivatives are intermediates in microbial and industrial degradation pathways (e.g., caprolactam to adipic acid) .
- Functionalization : Esterification of the carboxylic acid group (e.g., methyl esters) improves volatility and synthetic utility .
Biological Activity
6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid is a synthetic compound that has garnered attention due to its unique molecular structure and potential biological activities. This article delves into its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a hexanoic acid backbone with a 3,5-ditrifluoromethylphenyl group attached to the sixth position. Its molecular formula is C13H10F6O3, and it possesses significant lipophilicity due to the trifluoromethyl groups, which may enhance its bioactivity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, showing promising results in inhibiting growth.
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 4 µg/mL to 16 µg/mL against Staphylococcus aureus and other Gram-positive bacteria, indicating its effectiveness as an antimicrobial agent .
- Time-Kill Assays : In time-kill assays, the compound eliminated over 99.9% of colony-forming units (CFUs) within 6 hours , showcasing rapid bactericidal activity .
The mechanism through which this compound exerts its biological effects involves several pathways:
- Enzyme Inhibition : It may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways critical for bacterial survival.
- Membrane Disruption : The lipophilic nature allows it to interact with microbial membranes, leading to increased permeability and cell lysis.
- Reactive Oxygen Species (ROS) Production : Some studies suggest that it may induce oxidative stress in microbial cells, further contributing to its antimicrobial effects.
Case Studies
- Study on Antibacterial Efficacy :
- In Vivo Studies :
Data Table: Biological Activity Summary
| Activity Type | Test Organisms | MIC (µg/mL) | Time to Kill (hours) | Comments |
|---|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 4-16 | 6 | Effective against Gram-positive |
| Inhibition | Various bacterial strains | Varies | Varies | Rapid bactericidal activity |
| Enzyme Inhibition | Enzymes related to cell wall synthesis | N/A | N/A | Potential target for drug design |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-(3,5-Ditrifluoromethylphenyl)-6-oxohexanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves coupling trifluoromethylphenyl precursors with hexanoic acid derivatives. Key steps include Friedel-Crafts acylation or nucleophilic substitution under anhydrous conditions. For example, highlights similar compounds synthesized via multi-step hydroxylation and oxidation, suggesting that controlled pH (e.g., acidic for cyclization) and temperature (e.g., 60–80°C for acylation) are critical for optimizing yield. Solvent choice (e.g., dichloromethane or DMF) also impacts reaction efficiency. Yield discrepancies may arise from incomplete trifluoromethyl group activation or side reactions like over-oxidation .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of HPLC (for purity assessment) and spectroscopic techniques:
- NMR : Analyze NMR to confirm trifluoromethyl group positions and integration ratios.
- FT-IR : Identify carbonyl (C=O, ~1700 cm) and carboxylic acid (-COOH, ~2500–3300 cm) stretches.
- Mass Spectrometry : High-resolution MS (HRMS) ensures molecular formula accuracy. and emphasize the importance of cross-validating data with reference standards to resolve ambiguities in complex fluorinated systems .
Q. What stability considerations are critical for storing and handling this compound?
- Methodological Answer : The compound is sensitive to moisture and light due to its trifluoromethyl and ketone groups. Store under inert gas (argon or nitrogen) at –20°C in amber vials. notes that decomposition products (e.g., trifluoroacetic acid) may form under humid conditions, necessitating periodic purity checks via TLC or HPLC .
Advanced Research Questions
Q. How do steric and electronic effects of the 3,5-trifluoromethyl groups influence reactivity in catalytic applications?
- Methodological Answer : The electron-withdrawing trifluoromethyl groups reduce electron density at the phenyl ring, enhancing electrophilic substitution but hindering nucleophilic attacks. Steric hindrance from the meta-substituents may limit access to the carbonyl group in cross-coupling reactions. Computational studies (DFT) are recommended to map charge distribution, as seen in ’s analysis of trifluoromethyl-substituted analogs .
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Discrepancies in IC values or receptor binding may arise from assay conditions (e.g., buffer pH affecting ionization) or impurities. Reproduce experiments using standardized protocols (e.g., NIH Assay Guidance Manual) and validate with orthogonal assays (e.g., SPR vs. fluorescence polarization). ’s approach to pharmacological standardization for related acids is applicable here .
Q. How can researchers optimize the compound’s solubility for in vitro studies without altering its core structure?
- Methodological Answer : Modify counterions (e.g., sodium or ammonium salts) or use co-solvents (DMSO:PBS mixtures). ’s work on structurally complex acids suggests that pH adjustment (near pKa ~3–4 for carboxylic acids) improves aqueous solubility while preserving activity. Micellar encapsulation (e.g., with cyclodextrins) is another option for cell-based assays .
Q. What mechanistic insights explain its interactions with cytochrome P450 enzymes?
- Methodological Answer : The trifluoromethyl groups may act as metabolic blockers, reducing oxidation by CYP3A4/2D6. Use liver microsome assays with LC-MS metabolite profiling to identify stable intermediates. ’s pharmacopeial standards for related heterocycles recommend using isotopically labeled analogs to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
